Diethyl 2-cyclopenten-1-ylmalonate
Overview
Description
Diethyl 2-cyclopenten-1-ylmalonate is an organic compound with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol . It is a colorless liquid with low volatility and is soluble in organic solvents . This compound is notable for its fused ring structure, which makes it advantageous in the synthesis of natural products or active substances with unique ring structures .
Preparation Methods
Diethyl 2-cyclopenten-1-ylmalonate can be synthesized through the esterification reaction of ethyl acetate with 2-cyclopentenone . The reaction typically involves the use of an acid or base catalyst. The specific steps include reacting 2-cyclopentenone with ethyl acetate in the presence of a catalyst to produce this compound . Industrial production methods often involve large-scale esterification processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Diethyl 2-cyclopenten-1-ylmalonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated by treatment with an alkyl halide in the presence of a base such as sodium ethoxide. This reaction forms a new carbon-carbon bond, joining two smaller molecules into a larger one.
Hydrolysis and Decarboxylation: On heating with aqueous hydrochloric acid, the alkylated malonic ester undergoes hydrolysis of its ester groups followed by decarboxylation to yield a substituted monocarboxylic acid.
Michael Addition: The compound can participate in Michael addition reactions, where it reacts with acryloyl-functional oligomers in the presence of a base catalyst.
Scientific Research Applications
Diethyl 2-cyclopenten-1-ylmalonate is widely used in various fields of research and industry:
Mechanism of Action
The mechanism of action of diethyl 2-cyclopenten-1-ylmalonate involves its ability to undergo various chemical reactions, such as alkylation and Michael addition . These reactions allow the compound to form new carbon-carbon bonds and participate in the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Diethyl 2-cyclopenten-1-ylmalonate can be compared with other similar compounds, such as:
Diethyl malonate: Both compounds are used in organic synthesis, but this compound has a unique fused ring structure that provides advantages in synthesizing complex ring systems.
Diethyl propanedioate: Similar to diethyl malonate, it is used in alkylation reactions but lacks the fused ring structure of this compound.
Properties
IUPAC Name |
diethyl 2-cyclopent-2-en-1-ylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-3-15-11(13)10(12(14)16-4-2)9-7-5-6-8-9/h5,7,9-10H,3-4,6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZCLBJEBNSEDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901180220 | |
Record name | Propanedioic acid, 2-(2-cyclopenten-1-yl)-, 1,3-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901180220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53608-93-8 | |
Record name | Propanedioic acid, 2-(2-cyclopenten-1-yl)-, 1,3-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53608-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl 2-cyclopenten-1-ylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053608938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC59851 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanedioic acid, 2-(2-cyclopenten-1-yl)-, 1,3-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901180220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 2-cyclopenten-1-ylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.311 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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